Cas no 604747-98-0 (N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide)

N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide
- Cyclohexanecarboxamide, N-[5-[[2-[(2-methoxyphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- F1838-0062
- N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- AKOS000655800
- 604747-98-0
- N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
-
- インチ: 1S/C18H22N4O3S2/c1-25-14-10-6-5-9-13(14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24)
- InChIKey: ZIAYMGFYROSMIE-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NN=C(SCC(NC3=CC=CC=C3OC)=O)S2)=O)CCCCC1
計算された属性
- 精确分子量: 406.11333292g/mol
- 同位素质量: 406.11333292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 505
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 9.08±0.50(Predicted)
N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-0062-5μmol |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-2mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-50mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-30mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-1mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-10μmol |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-40mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-4mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-100mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1838-0062-5mg |
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
604747-98-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamideに関する追加情報
Recent Advances in the Study of N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide (CAS: 604747-98-0)
The compound N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide (CAS: 604747-98-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate the binding affinity and selectivity of this molecule towards its target proteins. The results suggest that the compound exhibits a high degree of specificity, making it a promising candidate for further drug development.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key cellular pathways. For instance, experiments conducted on human cell lines have shown that N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide can effectively suppress the activity of certain kinases implicated in cancer progression. Additionally, preclinical trials have indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
One of the most notable findings from recent research is the compound's ability to cross the blood-brain barrier, which opens up potential applications in treating neurological disorders. Studies have explored its neuroprotective effects in models of neurodegenerative diseases, with preliminary results showing a reduction in oxidative stress and inflammation markers. These findings are particularly encouraging for the development of novel therapeutics for conditions such as Alzheimer's and Parkinson's diseases.
Despite these promising results, challenges remain in optimizing the compound's safety profile and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its therapeutic index. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide (CAS: 604747-98-0) represents a compelling area of study in medicinal chemistry. Its multifaceted biological activities and potential therapeutic applications underscore the importance of continued research. Future studies should aim to further elucidate its mechanisms of action and explore its efficacy in diverse disease models, paving the way for its eventual clinical use.
604747-98-0 (N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide) Related Products
- 880643-85-6([2-(2-naphthyl)-2-propanyl]oxidanyl)
- 1803596-94-2(5-benzyl-1,3-oxazinan-2-one)
- 863446-88-2(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide)
- 313405-01-5(4-bis(2-cyanoethyl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide)
- 2228584-90-3(3,5-Dimethoxypyridine-4-sulfonamide)
- 1806918-18-2(4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine)
- 2169881-99-4((2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid)
- 1806845-62-4(Ethyl 2-cyano-4-(difluoromethyl)-3-fluoropyridine-6-acetate)
- 2764016-33-1(tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate)
- 6048-68-6(Nonaethylene Glycol Monomethyl Ether)




